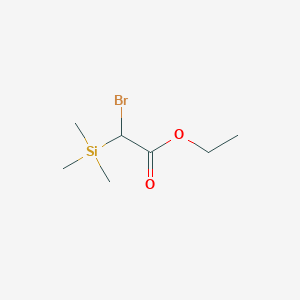
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde: is a chemical compound with the following structural formula:
C16H17F3NO
It belongs to the class of aromatic aldehydes and contains a trifluoromethyl group (-CF₃) and a piperidine ring. The compound is characterized by its aromatic benzene ring substituted with a piperidine moiety and a trifluoromethyl group.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde with trifluoromethyl iodide. The reaction proceeds via nucleophilic substitution, resulting in the incorporation of the trifluoromethyl group.
Reaction Conditions:: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The choice of base (e.g., potassium carbonate or sodium hydride) and reaction temperature influences the yield and selectivity.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity::
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorine atom.
- Oxidation: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzoic acid
- Reduction: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzyl alcohol
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Agrochemicals: The trifluoromethyl group enhances the bioactivity of certain pesticides.
Materials Science: It can be used in the synthesis of functional materials.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., drug development, agrochemicals). the trifluoromethyl group’s electronic properties and steric effects likely play a crucial role in interactions with biological targets.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., trifluoromethyl-substituted benzaldehydes) can be compared. Notable examples include 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde and other piperidine derivatives.
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H16F3NO/c1-10-4-6-18(7-5-10)12-3-2-11(9-19)13(8-12)14(15,16)17/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
QAWSOCZIWSMDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)

![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)


![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)

